4-Chloro-2-hydroxybenzamide

Overview

Description

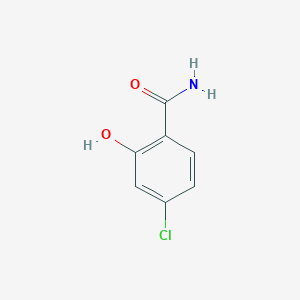

4-Chloro-2-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-hydroxybenzamide involves the reaction of 4-chloro-2-methoxybenzamide with boron tribromide (BBr3) in dichloromethane. The reaction mixture is cooled to -78°C and then allowed to stir at room temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient cooling systems and controlled reaction environments ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.

Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2-hydroxybenzamide is characterized by the presence of a chloro substituent and a hydroxyl group on the benzene ring, which contribute to its biological activity. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues can inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents in clinical settings .

Antitumor Activity

The compound has been investigated for its antitumor effects. A study demonstrated that this compound derivatives could induce apoptosis in cancer cells, making them potential candidates for cancer treatment .

Case Study: Antitumor Effects

A specific analogue demonstrated a marked reduction in tumor size in animal models. The mechanism of action involved the modulation of signaling pathways associated with cell proliferation and survival, highlighting the therapeutic potential of this compound in oncology .

GPCR Modulation

This compound has been explored as a modulator of G protein-coupled receptors (GPCRs), which are critical targets for many neurological disorders. Its ability to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5) suggests its potential in treating conditions like anxiety and depression .

Case Study: CNS Disorders

In preclinical trials, compounds derived from this compound showed promise in alleviating symptoms associated with anxiety disorders by enhancing the receptor's response to endogenous neurotransmitters. This positions the compound as a valuable candidate for further development .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it relevant in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .

Wnt/Frizzled Pathway Inhibition

The compound is being studied for its role in inhibiting the Wnt/Frizzled signaling pathway, which is implicated in various cancers and metabolic disorders. By targeting this pathway, this compound derivatives could provide novel therapeutic strategies against these diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

2-Hydroxybenzamide: Lacks the chlorine substitution.

4-Chlorobenzamide: Lacks the hydroxyl substitution.

Uniqueness

4-Chloro-2-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This dual substitution allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

4-Chloro-2-hydroxybenzamide (C7H6ClNO2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is part of the salicylanilide class of compounds, characterized by a hydroxyl group and an amide functional group. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Mechanism of Action:

The compound has shown significant antimicrobial properties against various bacterial strains. The primary mechanism involves the inhibition of cell wall biosynthesis, particularly targeting enzymes involved in peptidoglycan synthesis, which is crucial for bacterial survival.

Case Study Findings:

A study demonstrated that this compound exhibits bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a concentration-dependent effect, achieving a reduction in bacterial counts by over 99% at higher concentrations (≥4x MIC) within 24 hours .

Antiviral Activity

Recent research has indicated that derivatives of this compound possess antiviral properties. Specifically, analogues have been shown to inhibit Human Adenovirus (HAdV) replication effectively. Compounds derived from this structure exhibited selectivity indexes greater than 100 and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .

Antitubercular Activity

The compound's efficacy extends to antimycobacterial activity, where it has been tested against Mycobacterium tuberculosis. In vitro studies have revealed that certain derivatives demonstrate significant activity comparable to standard treatments like isoniazid. For instance, some derivatives showed minimal inhibitory concentrations (MICs) in the low micromolar range .

Summary of Biological Activities

| Activity Type | Target Pathogen | Effectiveness | Mechanism |

|---|---|---|---|

| Antibacterial | MRSA | >99% reduction at ≥4x MIC | Inhibition of cell wall biosynthesis |

| Antiviral | Human Adenovirus | SI > 100 | Targeting viral DNA replication |

| Antitubercular | Mycobacterium tuberculosis | Comparable to isoniazid | Disruption of mycobacterial cell processes |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can significantly influence its biological activity. Chlorination at specific positions enhances antimicrobial efficacy, while substitutions in the anilide part are critical for maintaining high activity levels against target pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-2-hydroxybenzamide derivatives for medicinal chemistry applications?

- Methodological Answer : To optimize synthesis, systematically vary reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, oxidation of 4-Chloro-2-hydroxybenzaldehyde derivatives under controlled pH (6–8) with KMnO₄ yields carboxylic acids, while Pd/C-catalyzed hydrogenation produces amines . Monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What characterization techniques are critical for confirming the structure of this compound analogs?

- Methodological Answer : Use a combination of spectroscopic methods:

- IR spectroscopy : Identify carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and hydroxyl protons (δ ~12.5 ppm, broad) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClNO₂ at m/z 200.02) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier orbitals. Basis sets like 6-311++G(d,p) improve accuracy for Cl and O atoms. Calculate HOMO-LUMO gaps to assess reactivity and compare with experimental UV-Vis spectra . Validate results against crystallographic data or NMR chemical shifts .

Q. What experimental designs assess the biological activity of this compound in receptor binding studies?

- Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled antagonists) on transfected HEK293 cells expressing target receptors (e.g., mGluR5). Measure IC₅₀ values via nonlinear regression and validate with site-directed mutagenesis (e.g., F585I mutation in mGluR5 abolishes CPPHA potentiation ). Pair with patch-clamp electrophysiology to confirm functional modulation.

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Re-examine DFT parameters (e.g., solvent effects, dispersion corrections) using polarizable continuum models (PCM). If discrepancies persist in reaction yields, conduct kinetic studies (e.g., Eyring plots) to differentiate thermodynamic vs. kinetic control. Cross-validate with isotopic labeling (¹⁸O tracing) for mechanistic clarity .

Q. What strategies determine whether a reaction involving this compound is under kinetic or thermodynamic control?

- Methodological Answer : Perform time-dependent product analysis via GC-MS or HPLC. If the major product shifts with reaction time (e.g., from amine to amide at longer durations), the process is kinetically controlled. Alternatively, vary temperature: thermodynamic products dominate at higher temperatures due to equilibration .

Q. How does this compound act as a positive allosteric modulator (PAM) in metabotropic glutamate receptors?

- Methodological Answer : Use chimeric receptor constructs and Schild analysis to identify binding sites. For mGluR1, introduce mutations (e.g., V757L) that disrupt known PAM sites (e.g., Ro 67-7476 binding) and test CPPHA’s efficacy. Fluorescence-based Ca²⁺ assays in primary neurons can confirm in vivo relevance .

Properties

IUPAC Name |

4-chloro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRFMWBOQWRGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547752 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37893-37-1 | |

| Record name | 4-Chloro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.